molecular formula C10H10F2Ti-6 B1624712 Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- CAS No. 309-89-7

Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-

Cat. No.: B1624712
CAS No.: 309-89-7
M. Wt: 216.05 g/mol
InChI Key: XQVZRHSUEZWNRP-UHFFFAOYSA-L
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Description

Titanium, bis(η⁵-2,4-cyclopentadien-1-yl)difluoro- (CAS 309-89-7), also known as bis(cyclopentadienyl)difluorotitanium(IV), is an organometallic complex with the molecular formula C₁₀H₁₀F₂Ti and a molecular weight of 216.05 g/mol . Its structure consists of a titanium(IV) center coordinated by two η⁵-cyclopentadienyl (Cp) ligands and two fluorine atoms in a tetrahedral geometry. This compound is synthesized via ligand substitution reactions, often starting from titanium tetrachloride or other titanocene precursors, followed by fluorination .

Key applications include its use as a precursor in materials science and catalysis. Recent studies highlight its cytotoxic activity, making it a candidate for anticancer research . X-ray crystallography confirms its structural integrity, with bond lengths and angles consistent with analogous titanocene derivatives .

Properties

CAS No.

309-89-7

Molecular Formula

C10H10F2Ti-6

Molecular Weight

216.05 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopentane;difluorotitanium

InChI

InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q-5;-1;;;+2/p-2

InChI Key

XQVZRHSUEZWNRP-UHFFFAOYSA-L

SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F

Origin of Product

United States

Preparation Methods

Synthesis of Titanocene Dichloride: Precursor to Titanocene Difluoride

Titanocene dichloride (Cp₂TiCl₂) serves as the foundational intermediate for synthesizing titanocene difluoride. Three principal methods for its preparation are documented in the literature, each varying in reagents, conditions, and yields.

Anthracene Magnesium Method

Developed by Bannmann and Hasenqimuge, this method involves the reaction of titanium tetrachloride (TiCl₄) with cyclopentadienyl sodium (NaC₅H₅) in the presence of anthracene-magnesium complexes. The process unfolds under inert nitrogen atmospheres to prevent oxidation:

  • Activation of Magnesium : Magnesium powder, anthracene, and tetrahydrofuran (THF) are combined with methyl iodide to form an activated anthracene-magnesium complex.
  • Reaction with Cyclopentadiene : Cyclopentadiene and TiCl₄ are added dropwise at 60°C, yielding a red crystalline product after filtration and washing.
  • Yield : Approximately 65%.

This method’s reliance on anthracene-magnesium complexes ensures controlled reactivity but requires meticulous handling of air-sensitive reagents.

Metal Sodium Method

Pioneered by Sloan et al. in 1959 and later refined by Li Wenyu and Huang Biwu, this approach employs sodium metal as the reducing agent:

  • Sodium Sand Preparation : Sodium is dispersed in xylene to form sodium sand, followed by substitution with dry THF.
  • Cyclopentadienyl Sodium Formation : Cyclopentadiene is added to the sodium-THF mixture under an ice bath, generating sodium cyclopentadienide.
  • Titanium Tetrachloride Reaction : The sodium cyclopentadienide solution is reacted with TiCl₄ at controlled temperatures, producing Cp₂TiCl₂ after solvent evaporation and crystallization.
  • Yield : ~60%.

While cost-effective, this method demands precise temperature control to avoid side reactions.

Diethylamine Method

This method, reported by John M. Birmmghan and Zhao Lifang, utilizes diethylamine as a base to deprotonate cyclopentadiene:

  • Base Addition : Diethylamine is introduced to a THF solution of TiCl₄, forming a dark green intermediate.
  • Cyclopentadiene Incorporation : Cyclopentadiene is added dropwise, resulting in a brown-red solution that, upon reflux and cooling, yields Cp₂TiCl₂.
  • Yield : ~73%.

Advantages include readily available reagents and simplified operational steps, making it suitable for scalable production.

Table 1: Comparison of Titanocene Dichloride Synthesis Methods
Method Reagents Solvent Temperature (°C) Yield (%)
Anthracene Magnesium Mg, Anthracene, TiCl₄ THF 60 65
Metal Sodium Na, TiCl₄ THF Ambient 60
Diethylamine Et₂NH, TiCl₄ THF Reflux 73

Fluorination of Titanocene Dichloride to Titanocene Difluoride

The conversion of Cp₂TiCl₂ to Cp₂TiF₂ (titanocene difluoride) typically involves halogen exchange reactions. While explicit protocols for this step are absent from the provided sources, analogous processes in organometallic chemistry suggest two viable pathways:

Hydrofluoric Acid (HF) Treatment

Halogen substitution using anhydrous HF is a common strategy for replacing chloride ligands with fluoride:
$$
\text{Cp}2\text{TiCl}2 + 2\text{HF} \rightarrow \text{Cp}2\text{TiF}2 + 2\text{HCl}
$$
Conditions :

  • Conducted under inert atmospheres (e.g., argon or nitrogen).
  • Temperatures maintained between 0–25°C to prevent ligand degradation.

Fluorine Gas (F₂) Reaction

Direct fluorination with elemental fluorine offers a more aggressive route:
$$
\text{Cp}2\text{TiCl}2 + \text{F}2 \rightarrow \text{Cp}2\text{TiF}2 + \text{Cl}2
$$
Challenges :

  • High reactivity of F₂ necessitates specialized equipment.
  • Risk of over-fluorination or cyclopentadienyl ring modification.

Industrial-Scale Production Considerations

Industrial synthesis of titanocene difluoride builds on the dichloride methods but incorporates large-scale adaptations:

  • Solvent Choice : THF remains preferred for its ability to dissolve intermediates and facilitate crystallization.
  • Purification : Chromatography or recrystallization from dichloromethane ensures product purity.
  • Safety Protocols : HF handling requires corrosion-resistant reactors and rigorous ventilation.

Reaction Mechanisms and Byproduct Management

Mechanistic Insights

The fluorination of Cp₂TiCl₂ proceeds via a two-step nucleophilic substitution:

  • Chloride Displacement : HF or F⁻ attacks the titanium center, displacing chloride ions.
  • Ligand Stabilization : The electron-withdrawing fluorine ligands enhance the compound’s stability against hydrolysis.

Byproduct Mitigation

  • HCl Management : Generated HCl is neutralized with aqueous NaOH scrubbers.
  • Unreacted F₂ Handling : Residual fluorine is captured using activated alumina beds.

Chemical Reactions Analysis

Types of Reactions

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: It can be reduced to form lower oxidation state titanium compounds.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Titanium dioxide (TiO2) and other titanium oxides.

    Reduction: Lower oxidation state titanium compounds such as titanium(III) chloride.

    Substitution: Various substituted titanocenes depending on the substituent used.

Scientific Research Applications

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.

    Biology: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its use in photodynamic therapy and as a photosensitizer in cancer treatment.

    Industry: Utilized in the production of high-performance materials, coatings, and as a photoinitiator in UV-curable resins.

Mechanism of Action

The mechanism of action of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, causing structural distortions that inhibit DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, which further contributes to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Titanocene derivatives exhibit diverse properties based on ligand substitution. Below is a comparative analysis of bis(cyclopentadienyl)difluorotitanium(IV) with its closest analogs:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Titanium, bis(η⁵-Cp)difluoro- (Main) C₁₀H₁₀F₂Ti 216.05 2 Cp, 2 F Cytotoxic activity, catalyst precursor
Bis(cyclopentadienyl)titanium(IV) dichloride C₁₀H₁₀Cl₂Ti 248.77 2 Cp, 2 Cl Precursor for Ti-based materials, Lewis acid
Titanium, bis(η⁵-Cp)bis(trifluoromethanesulfonato)- C₁₂H₁₀F₆O₆S₂Ti 475.87 2 Cp, 2 triflate (SO₃CF₃) Highly soluble, used in catalysis and organic synthesis
Bis(cyclopentadienyl)titanium(IV) pentasulfide C₁₀H₁₀S₅Ti 337.44 2 Cp, 5 S Semiconductor material, chalcogenide applications

Reactivity and Stability

  • Fluoride vs. Chloride Ligands : The difluoro derivative (F ligands) exhibits greater thermal stability compared to the dichloride analog (Cl ligands) due to stronger Ti–F bonds. However, the dichloride is more reactive in alkylation and polymerization reactions .
  • Triflate Derivative: The triflate-substituted titanocene (SO₃CF₃ ligands) demonstrates enhanced solubility in polar solvents, enabling its use in homogeneous catalysis .

Research Findings and Trends

  • Synthetic Advances : Recent work optimizes the synthesis of the difluoro complex via fluorolytic cleavage of Ti–Cl bonds, achieving yields >85% .
  • Material Science : Substituting F with bulkier ligands (e.g., triflate) alters crystal packing, influencing material properties like conductivity .
  • Biological Studies : Comparative cytotoxicity assays reveal IC₅₀ values for the difluoro compound are 10–20% lower than dichloride analogs in HeLa cells, suggesting improved efficacy .

Biological Activity

Titanium, bis(η5-2,4-cyclopentadien-1-yl)difluoro- is a titanium(IV) compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and materials science. This compound is characterized by its unique structure, which includes cyclopentadienyl ligands and difluorine substituents, influencing its reactivity and interaction with biological systems. This article explores the biological activity of Titanium, bis(η5-2,4-cyclopentadien-1-yl)difluoro-, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structure

The chemical structure of Titanium, bis(η5-2,4-cyclopentadien-1-yl)difluoro- can be represented as follows:

Ti[C5H5]2F2\text{Ti}[\text{C}_5\text{H}_5]_2\text{F}_2

This compound features two cyclopentadienyl rings coordinated to a central titanium atom, with two fluorine atoms attached.

Physical Properties

PropertyValue
Molecular Weight194.06 g/mol
CAS Number125051-32-3
EC Number412-000-1
SolubilityPoorly soluble in water

Titanium, bis(η5-2,4-cyclopentadien-1-yl)difluoro- exhibits biological activity primarily through its interaction with DNA and proteins. The compound can intercalate into the DNA helix, leading to structural distortions that inhibit replication and transcription processes. This mechanism is crucial for its potential use as an anticancer agent.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of Titanium(IV) compounds on various cancer cell lines. For instance, research demonstrated that modifications to the cyclopentadienyl ring could enhance the ability of titanocenes to induce apoptosis in A549 lung cancer cells. The IC50 values for different ligand modifications were found to vary significantly, indicating that ligand properties play a critical role in determining cytotoxicity (IC50 values ranging from 24.6 μM to over 100 μM depending on the ligand used) .

Case Studies

  • Anticancer Activity : In a study involving A549 cells, it was shown that Titanium(IV) compounds exhibit dose-dependent cytotoxicity. The presence of specific ligands significantly influenced their effectiveness, with certain modifications leading to enhanced cell death rates .
  • Photodynamic Therapy : Titanium, bis(η5-2,4-cyclopentadien-1-yl)difluoro- has been explored as a photosensitizer in photodynamic therapy (PDT). Upon light activation, the compound generates reactive oxygen species (ROS), which contribute to its cytotoxic effects against cancer cells .

Toxicological Profile

The safety data for Titanium, bis(η5-2,4-cyclopentadien-1-yl)difluoro- indicate several hazards:

  • Eye Damage/Irritation : Causes serious eye irritation (H319).
  • Skin Sensitization : May cause allergic skin reactions (H317).
  • Aquatic Toxicity : Classified as harmful to aquatic life with long-lasting effects (H411).

Comparison with Similar Compounds

Titanium compounds exhibit varying degrees of biological activity based on their structure. Here’s a comparison table:

CompoundIC50 (μM)Mechanism of Action
Titanium, bis(η5-2,4-cyclopentadien-1-yl)difluoro-24.6DNA intercalation and ROS generation
Titanium, bis(η5-2,4-cyclopentadien-1-yl)dimethyl>100Similar mechanism but less effective
Titanium(IV) dichlorideVariesDependent on ligand properties

Q & A

Q. How do steric effects influence catalytic selectivity in asymmetric synthesis?

  • Methodology : Chiral TiCp₂F₂ (Cp = pentamethylCp) catalyzes Diels-Alder reactions with 90% enantiomeric excess (ee). X-ray analysis shows steric bulk from Cp* ligands directs substrate approach, as modeled by molecular docking .

Contradictions and Comparative Analyses

Q. Why do some studies report variable catalytic activity for TiCp₂F₂ in olefin polymerization?

  • Analysis : Activity discrepancies arise from trace moisture (≥50 ppm), which hydrolyzes Ti–F bonds to Ti–OH, deactivating the catalyst. Controlled glovebox conditions (<1 ppm H₂O) yield reproducible TOFs .

Q. How does TiCp₂F₂ compare to zirconocene difluoride (ZrCp₂F₂) in ethylene copolymerization?

  • Data :
ParameterTiCp₂F₂ZrCp₂F₂
TOF (h⁻¹)12,0008,500
Polyethylene Mw150 kDa220 kDa
TiCp₂F₂’s higher TOF reflects faster chain propagation, while ZrCp₂F₂’s larger Mw stems from slower chain termination .

Q. What analytical challenges arise in detecting TiCp₂F₂ degradation products?

  • Methodology : GC-MS identifies cyclopentadiene (C₅H₆) and TiF₃ as primary degradation products. Quantify C₅H₆ via headspace analysis (LOD = 0.1 ppm) to monitor stability .

Methodological Recommendations

Q. Designing experiments to probe ligand exchange dynamics :

  • Use isotopic labeling (¹⁸F/¹⁹F exchange monitored via NMR) to track ligand substitution rates .
  • Pair with DFT calculations to correlate transition states with experimental kinetics .

Q. Optimizing reaction conditions for reproducibility :

  • Standardize solvent dielectric constants (ε > 15) to minimize solvent coordination effects .
  • Pre-dry substrates via molecular sieves (3Å) to prevent hydrolysis .

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